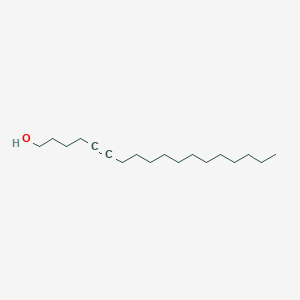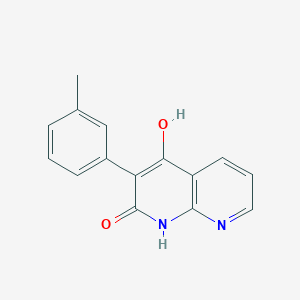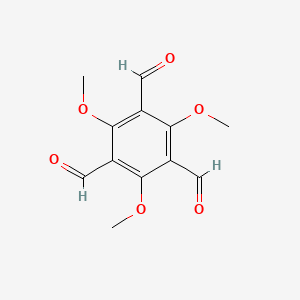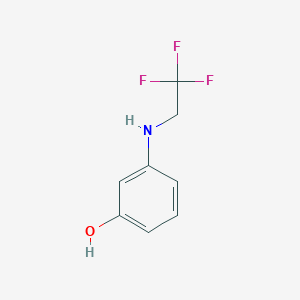
1-(2-Nitrophenyl)-2-propen-1-one
Overview
Description
“1-(2-Nitrophenyl)-2-propen-1-one” is a chemical compound with the CAS Number: 1969-72-8 . It has a molecular weight of 179.18 . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-(2-Nitrophenyl)-2-propen-1-one” is1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Nitrophenyl)-2-propen-1-one” are not available, there are studies on the photolysis of similar compounds. For instance, the photolysis of 2-nitrobenzyl compounds has been studied, and it was found that they yield 2-nitroso benzaldehyde with a quantum yield of about 60% .Physical And Chemical Properties Analysis
“1-(2-Nitrophenyl)-2-propen-1-one” is a liquid compound with a molecular weight of 179.18 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Material Applications
Synthesis of Photosensitive Polyimides : 1,3-bis(3-aminophenyl)-2-propen-1-one, a derivative of 1-(2-Nitrophenyl)-2-propen-1-one, was synthesized for potential applications in photosensitive polyimides. This synthesis involved using 3-nitrobenzaldehyde and 3-nitroacetophenone as starting materials in a Claisen-Schmidt condensation under ultrasonic irradiation followed by reduction (Wu Qun-rong, 2007).
Chalcones for Anti-inflammatory and Gastroprotective Properties : Chalcones, synthesized via Claisen-Schmidt condensation, which includes derivatives like 1-(4-nitrophenyl)-3-(2,4,6-trimethoxyphenyl)propen-1-one, have shown anti-inflammatory and anti-ulcer activities. These chalcones were effective in inhibiting carrageenan-induced rat paw edema and had gastroprotective activity comparable to cimetidine (L. Okunrobo, C. Usifoh, J. Uwaya, 2006).
Crystal Structures and Molecular Properties : Functionalized chalcones with nitro functional groups, synthesized via Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde, demonstrated interesting molecular properties and crystal structures. The study of these structures provided insights into non-covalent π-π stacking interactions and weak intermolecular interactions in these compounds (Alam Yair Hidalgo et al., 2021).
Synthesis of Tryptophan Precursor : 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal, leading to the synthesis of a potent tryptophan precursor and some useful indole derivatives. This showcases the potential of 1-(2-Nitrophenyl)-2-propen-1-one derivatives in synthesizing essential amino acids and related compounds (Hideo Tanaka, Murakami Yasuo, S. Torii, 1989).
Photophysical and Electrochemical Properties
Influence of Solvent Polarity on Photophysical Properties : The absorption and fluorescence characteristics of derivatives such as (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one were studied in different solvents. The study highlighted the solvatochromic effects, indicating large differences in dipole moment between ground and excited states, important for understanding molecular interactions and stability (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).
- such compounds was found to effectively inhibit corrosion, demonstrating their potential as protective agents in metal preservation and maintenance (N. Nam, Vo Quoc Thang, Nguyen To Hoai, P. V. Hiển, 2016).
Chemical Sensing and Optical Storage
Chemosensors for Selective Sensing of Ions : Derivatives like (E)-9-(((2-hydroxy-5-nitrophenyl)imino)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol, developed from 1-(2-Nitrophenyl)-2-propen-1-one, exhibited high selectivity for cyanide ions in aqueous solutions. This suggests the potential use of such compounds in environmental monitoring and safety applications (Y. Na, G. Park, H. Jo, Seul Ah Lee, Cheal Kim, 2014).
Applications in Reversible Optical Storage : Studies on compounds like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, derived from 1-(2-Nitrophenyl)-2-propen-1-one, have shown potential in reversible optical storage. The cooperative motion of polar side groups in these amorphous polymers enables high-efficiency photoinduced birefringence, indicating potential use in data storage and display technologies (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).
Safety and Hazards
properties
IUPAC Name |
1-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUREEORHHYGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B3330242.png)



![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)

![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)




![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)